![molecular formula C17H20N4OS B10871435 (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871435.png)
(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule featuring a benzothiazole ring, a pyrazolone core, and an aminoethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 1,3-benzothiazole and 3-methyl-1-phenyl-2-pyrazolin-5-one.
Step 1: Formation of the intermediate involves the reaction of 1,3-benzothiazole with an appropriate halogenated compound under basic conditions to introduce the benzothiazole moiety.
Step 2: The intermediate is then reacted with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base such as sodium hydride (NaH) to form the pyrazolone core.
Step 3:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core, using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can occur at the benzothiazole ring using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products
Oxidation: Oxidized derivatives of the pyrazolone core
Reduction: Reduced derivatives of the benzothiazole ring
Substitution: Various substituted derivatives at the aminoethylidene group
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Biological Probes: It can be used as a fluorescent probe for studying biological systems due to its potential fluorescence properties.
Industry
Dyes and Pigments: The compound’s structure suggests it could be used in the synthesis of dyes and pigments with specific color properties.
Polymer Additives: It may be used as an additive in polymers to enhance their mechanical or thermal properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with hydrophobic pockets in proteins, while the pyrazolone core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
- **(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-ethylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
- **(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-methylbutyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The unique combination of the benzothiazole ring and the pyrazolone core, along with the specific aminoethylidene substituent, gives the compound distinct properties that are not found in other similar compounds. This uniqueness can be leveraged in various applications, from drug design to materials science.
Properties
Molecular Formula |
C17H20N4OS |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-methyl-4-[C-methyl-N-(2-methylpropyl)carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H20N4OS/c1-10(2)9-18-11(3)15-12(4)20-21(16(15)22)17-19-13-7-5-6-8-14(13)23-17/h5-8,10,20H,9H2,1-4H3 |
InChI Key |
OVOZRJYQVTZTAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


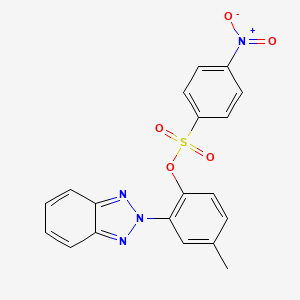
![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-phenylacetohydrazide](/img/structure/B10871360.png)
![N'-{(3E)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide](/img/structure/B10871371.png)
![N-(4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetamide](/img/structure/B10871375.png)
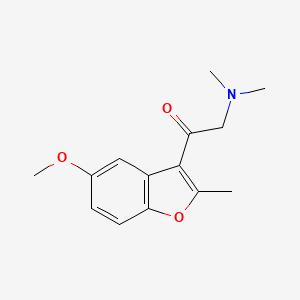
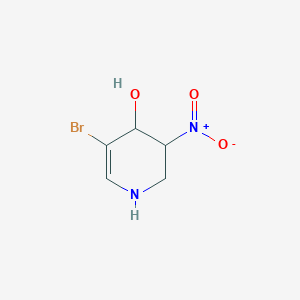
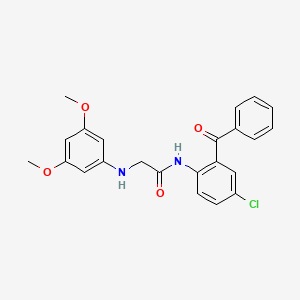
![N'-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B10871383.png)
![(4Z)-2-(4-methoxyphenyl)-5-methyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871396.png)
![2-(2-Chlorophenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10871401.png)
![N-{4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbonothioyl)amino]phenyl}acetamide](/img/structure/B10871402.png)
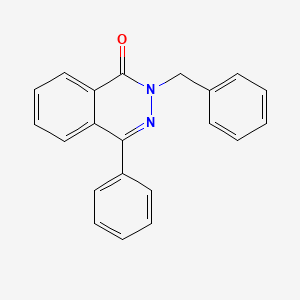
![7-(4-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10871408.png)
![2-(2-methoxyphenoxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10871427.png)
